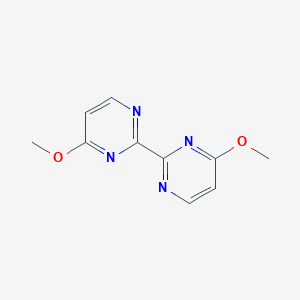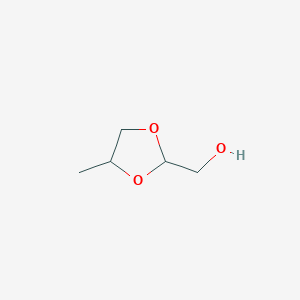
Hexadec-13-en-11-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadec-13-en-11-ynoic acid, also known as (Z)-hexadec-13-en-11-ynoic acid, is a fatty acid with the molecular formula C16H26O2. This compound is characterized by the presence of both a double bond and a triple bond within its carbon chain, making it an unsaturated fatty acid. It is part of the fatty acyls class and is known for its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexadec-13-en-11-ynoic acid typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of a polyunsaturated fatty acid, followed by selective functionalization to introduce the triple bond at the desired position. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Hexadec-13-en-11-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated fatty acids and other substituted derivatives.
Aplicaciones Científicas De Investigación
Hexadec-13-en-11-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as a component in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of hexadec-13-en-11-ynoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Octadec-9-en-12-ynoic acid: Another unsaturated fatty acid with similar structural features.
Hexadec-11-ynoic acid: A related compound with a triple bond at a different position.
Octadec-6-ynoic acid: Known for its presence in certain seed oils.
Uniqueness
Hexadec-13-en-11-ynoic acid is unique due to its specific positioning of the double and triple bonds, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
| 121691-36-9 | |
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
hexadec-13-en-11-ynoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,7-15H2,1H3,(H,17,18) |
Clave InChI |
ZXOJISPJUDADNS-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC#CCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)

![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
